molecular formula C22H19NO5 B12203751 methyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate

methyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate

Cat. No.: B12203751
M. Wt: 377.4 g/mol
InChI Key: CBIZPZSLLHMFCR-JMIUGGIZSA-N
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Description

Methyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate is a synthetic organic compound featuring a benzofuran core fused with a 1-methylindole moiety via a conjugated methylidene bridge. The benzofuran ring is substituted at the 6-position with a propanoate ester group (Figure 1). This structure combines aromatic, electron-rich indole and benzofuran systems, which are known to influence π-π stacking interactions and electronic properties.

Key structural attributes include:

  • Benzofuran backbone: Provides rigidity and planar geometry.
  • Propanoate ester: Introduces polarity and metabolic stability.

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[[(2Z)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate

InChI

InChI=1S/C22H19NO5/c1-13(22(25)26-3)27-15-8-9-17-19(11-15)28-20(21(17)24)10-14-12-23(2)18-7-5-4-6-16(14)18/h4-13H,1-3H3/b20-10-

InChI Key

CBIZPZSLLHMFCR-JMIUGGIZSA-N

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/O2

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN(C4=CC=CC=C43)C)O2

Origin of Product

United States

Biological Activity

Methyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C23H21NO4
  • Molecular Weight : 375.424 g/mol
  • SMILES Notation : COc1ccc2n(C)cc(\C=C3/Oc4cc(OCC(C)=C)ccc4C3=O)c2c1

These structural features suggest that the compound may interact with various biological targets due to the presence of functional groups conducive to chemical reactivity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies :
    • The compound was tested against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). It demonstrated an IC50 value of less than 10 µM, indicating potent cytotoxicity comparable to standard chemotherapy agents like doxorubicin .
    • The mechanism of action appears to involve the induction of apoptosis through the activation of the caspase pathway, as evidenced by increased levels of cleaved caspases in treated cells .
  • Case Study :
    • In a study involving human glioblastoma U251 cells, it was found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is hypothesized to be due to differential expression of drug transporters in cancerous tissues .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition :
    • In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties:

  • Mechanism :
    • Studies indicate that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is believed to occur through the suppression of NF-kB signaling pathways .

Summary of Biological Activities

Activity TypeObservationsIC50/Effect
Anticancer Cytotoxicity in A431 and Jurkat cell lines<10 µM
Antimicrobial Effective against Gram-positive and negative bacteriaMIC: 20–50 µg/mL
Anti-inflammatory Inhibition of TNF-alpha and IL-6Significant reduction observed

Scientific Research Applications

Anticancer Activity

Methyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate has been studied for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism involves inducing apoptosis and inhibiting angiogenesis, which are critical pathways in cancer progression.

Case Study: A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by modulating inflammatory cytokines. It has been shown to reduce levels of TNF-alpha and IL-6 in animal models of inflammation.

Case Study: In an experimental model of arthritis, administration of this compound led to a significant decrease in joint swelling and pain compared to control groups .

Neuroprotective Applications

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Case Study: A publication in Neuroscience Letters reported that this compound improved cognitive function in rodent models of Alzheimer's disease .

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against various pathogens, including bacteria and fungi. Its efficacy suggests potential applications in developing new antimicrobial agents.

Case Study: A study demonstrated that methyl 2-(...propanoate) exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with other benzofuran-derived propanoate esters. A critical comparison is provided below:

Compound Name Substituent on Benzofuran Key Functional Groups Potential Applications
Methyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate 1-Methylindole Ester, conjugated enone Drug discovery, agrochemicals
[(2Z)-2-[(3-Methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate (210361-49-2) 3-Methoxyphenyl Methoxy, ester Organic synthesis, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate group Amide, hydroxyl Metal-catalyzed C–H functionalization

Substituent Impact :

  • 1-Methylindole vs. 3-Methoxyphenyl : The indole group (electron-rich, planar) enhances π-π interactions and bioavailability compared to the methoxy group (electron-donating, polar). This difference may increase membrane permeability in biological systems .
  • Ester vs. Amide: The propanoate ester in the target compound offers greater hydrolytic stability than amides, making it suitable for prolonged environmental or metabolic persistence .

Electronic and Steric Properties

  • Electronic Effects: The conjugated enone system in the benzofuran core (3-oxo group) creates an electron-deficient region, enhancing reactivity toward nucleophilic agents. This contrasts with non-oxidized benzofuran derivatives, which are less electrophilic .

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